molecular formula C7H8FNO B1446497 6-Fluoro-3-methoxy-2-methylpyridine CAS No. 1227581-03-4

6-Fluoro-3-methoxy-2-methylpyridine

Cat. No.: B1446497
CAS No.: 1227581-03-4
M. Wt: 141.14 g/mol
InChI Key: BIEWEUUINRCYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-methoxy-2-methylpyridine is an organic compound with the molecular formula C7H8FNO It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 3rd position, and a methyl group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the fluorination of 3-methoxy-2-methylpyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 6-Fluoro-3-methoxy-2-methylpyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methoxy-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Fluoro-3-methoxy-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-2-methylpyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity or function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-3-methoxy-2-methylpyridine is unique due to the combination of fluorine, methoxy, and methyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

IUPAC Name

6-fluoro-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEWEUUINRCYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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